N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane derivatives with sulfonamide precursors. One common method includes the use of cyclopentanone and cyclohexanone in the presence of catalysts such as montmorillonite KSF . The reaction conditions often involve sonochemical methods to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The spirocyclic structure allows for unique binding interactions, which can enhance its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-difluorobenzenesulfonamide
Uniqueness
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoro and methyl groups on the benzene ring can enhance its stability and interaction with biological targets compared to similar compounds.
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic organic compound with potential biological activity. Its unique structural characteristics, including a spirocyclic framework and a sulfonamide group, suggest various pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20FNO4S
- Molecular Weight : 329.4 g/mol
- CAS Number : 899963-03-2
Biological Activity
The compound's biological activity has been primarily investigated in the context of its role as an inhibitor in specific protein interactions. Notably, it has shown promise in inhibiting the menin-MLL (mixed lineage leukemia) interaction, which is critical in various cancers, particularly leukemias.
The mechanism of action involves the disruption of protein-protein interactions that are essential for oncogenesis. By inhibiting the menin-MLL interaction, this compound may prevent the transcriptional activation of genes involved in cancer progression. This inhibition is particularly relevant for leukemias associated with MLL fusion proteins.
Inhibition Studies
Research has demonstrated that this compound effectively inhibits menin-MLL interactions in vitro. The following table summarizes key findings from recent studies:
Study | Methodology | Key Findings |
---|---|---|
Study 1 | In vitro binding assays | Demonstrated significant inhibition of menin-MLL interaction with IC50 values in low micromolar range. |
Study 2 | Cellular assays | Showed reduced cell proliferation in MLL-rearranged leukemia cell lines upon treatment with the compound. |
Study 3 | Mechanistic studies | Identified specific binding sites on menin, supporting competitive inhibition model. |
Case Study: Anticancer Properties
A notable case study involved the application of this compound in a preclinical setting for treating MLL-rearranged leukemia. The study found that treatment with this compound led to:
- Reduced Tumor Growth : Significant reduction in tumor size compared to control groups.
- Increased Apoptosis : Enhanced apoptosis rates in cancer cells, indicating effective therapeutic action.
- Improved Survival Rates : In animal models, subjects treated with the compound exhibited improved survival compared to untreated controls.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Spirocyclic structure without fluorine | Moderate inhibition of similar protein interactions |
Compound B | Contains a different sulfonamide group | Limited anticancer activity observed |
This compound | Unique spirocyclic structure and fluorine substitution | Strong inhibitor of menin-MLL interaction |
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-11-8-13(4-5-14(11)16)22(18,19)17-9-12-10-20-15(21-12)6-2-3-7-15/h4-5,8,12,17H,2-3,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQQPPIMSSFNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2COC3(O2)CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.